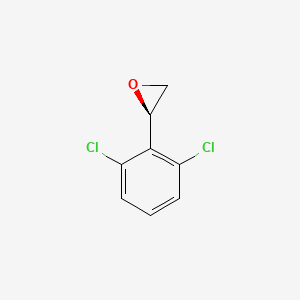
(2S)-2-(2,6-dichlorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,6-dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,6-dichlorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2S)-2-(2,6-dichlorophenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors and optimized reaction conditions can lead to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,6-dichlorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.
Scientific Research Applications
(2S)-2-(2,6-dichlorophenyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(2,6-dichlorophenyl)oxirane involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The oxirane ring is highly reactive, making it an effective electrophile in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2,6-dichlorophenyl)oxirane: The enantiomer of (2S)-2-(2,6-dichlorophenyl)oxirane, with similar chemical properties but different stereochemistry.
(2S)-2-(4-chlorophenyl)oxirane: A related compound with a single chlorine atom on the phenyl ring.
(2S)-2-(2,4-dichlorophenyl)oxirane: Another similar compound with chlorine atoms at different positions on the phenyl ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two chlorine atoms at the 2 and 6 positions on the phenyl ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H6Cl2O |
|---|---|
Molecular Weight |
189.04 g/mol |
IUPAC Name |
(2S)-2-(2,6-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2/t7-/m1/s1 |
InChI Key |
OABUMCRYAMBARC-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1C(O1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















